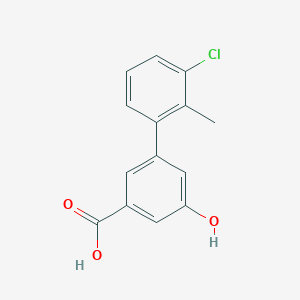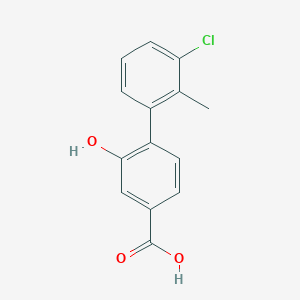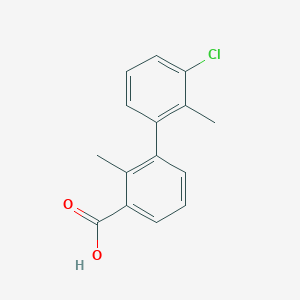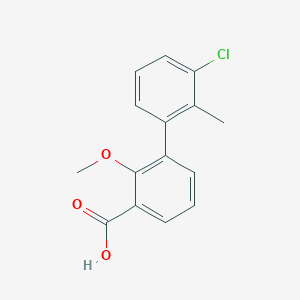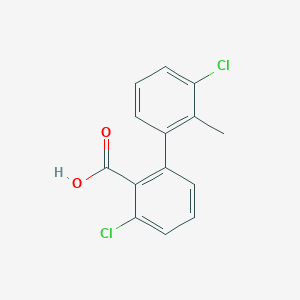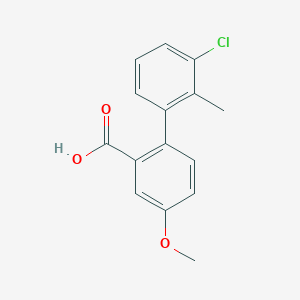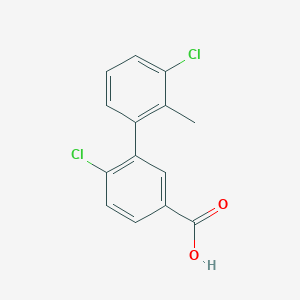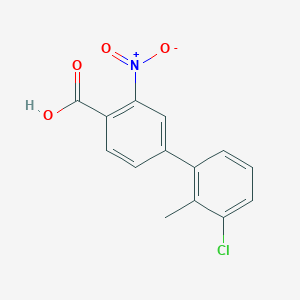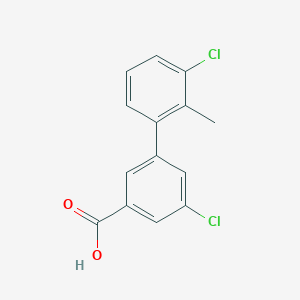
5-Chloro-3-(3-chloro-2-methylphenyl)benzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-3-(3-chloro-2-methylphenyl)benzoic acid, 95% (5-C3-C2MPA) is a synthetic organic compound belonging to the family of benzoic acids. It is an important intermediate in the synthesis of many other compounds, and has a wide range of applications in the field of organic chemistry. In
科学研究应用
5-Chloro-3-(3-chloro-2-methylphenyl)benzoic acid, 95% is widely used in scientific research as a reagent in the synthesis of various compounds. It is also used as a catalyst in many reactions, such as the oxidation of alcohols, the synthesis of heterocyclic compounds, and the formation of cyclic ethers. In addition, 5-Chloro-3-(3-chloro-2-methylphenyl)benzoic acid, 95% is used as a starting material in the synthesis of a variety of drugs, such as anti-inflammatory agents, antifungal agents, and anti-cancer agents.
作用机制
The mechanism of action of 5-Chloro-3-(3-chloro-2-methylphenyl)benzoic acid, 95% is not well understood. However, it is believed that the compound acts as an electrophilic reagent, reacting with nucleophilic species such as amines, alcohols, and carboxylic acids. The reaction of 5-Chloro-3-(3-chloro-2-methylphenyl)benzoic acid, 95% with these nucleophiles results in the formation of a new compound, which can then be used in further reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloro-3-(3-chloro-2-methylphenyl)benzoic acid, 95% are not well understood. However, it is believed that the compound may have a variety of effects on the body, including the inhibition of enzymes and the activation of certain receptors. In addition, 5-Chloro-3-(3-chloro-2-methylphenyl)benzoic acid, 95% may have an effect on the metabolism of certain drugs, as well as the absorption and distribution of certain nutrients.
实验室实验的优点和局限性
The use of 5-Chloro-3-(3-chloro-2-methylphenyl)benzoic acid, 95% in lab experiments has several advantages. The compound is relatively inexpensive and can be synthesized easily. In addition, the reaction of 5-Chloro-3-(3-chloro-2-methylphenyl)benzoic acid, 95% with nucleophilic species produces a variety of compounds, which can then be used in further reactions. However, there are several limitations to the use of 5-Chloro-3-(3-chloro-2-methylphenyl)benzoic acid, 95% in lab experiments. The compound is highly reactive, and as such, must be handled with care. In addition, the compound is volatile and can easily evaporate if not handled properly.
未来方向
The potential future directions for 5-Chloro-3-(3-chloro-2-methylphenyl)benzoic acid, 95% include further research into the biochemical and physiological effects of the compound, as well as the development of new methods for its synthesis. In addition, further research into the mechanism of action of 5-Chloro-3-(3-chloro-2-methylphenyl)benzoic acid, 95% could lead to the development of new applications for the compound. Finally, the development of new methods for the purification and isolation of 5-Chloro-3-(3-chloro-2-methylphenyl)benzoic acid, 95% could lead to its increased use in the laboratory.
合成方法
5-Chloro-3-(3-chloro-2-methylphenyl)benzoic acid, 95% can be synthesized by two methods: the Friedel-Crafts alkylation reaction and the Vilsmeier-Haack reaction. The Friedel-Crafts alkylation reaction involves the reaction of an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst. The reaction of 5-chloro-3-(3-chloro-2-methylphenyl)benzoic acid with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride or boron trifluoride produces 5-Chloro-3-(3-chloro-2-methylphenyl)benzoic acid, 95%. The Vilsmeier-Haack reaction is a two-step reaction involving the formation of a chloroiminium ion followed by the reaction with an aldehyde or ketone. The reaction of 5-chloro-3-(3-chloro-2-methylphenyl)benzoic acid with an aldehyde or ketone in the presence of an amine such as pyridine or triethylamine produces 5-Chloro-3-(3-chloro-2-methylphenyl)benzoic acid, 95%.
属性
IUPAC Name |
3-chloro-5-(3-chloro-2-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c1-8-12(3-2-4-13(8)16)9-5-10(14(17)18)7-11(15)6-9/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUPDDWLPNGEIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC(=CC(=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20690280 |
Source


|
| Record name | 3',5-Dichloro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20690280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261928-60-2 |
Source


|
| Record name | 3',5-Dichloro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20690280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

